molecular formula C16H24N2O5 B3116179 Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate CAS No. 214472-41-0

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate

Cat. No.: B3116179
CAS No.: 214472-41-0
M. Wt: 324.37 g/mol
InChI Key: DFJJAQKKQNIWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate (CAS: 214472-41-0) is a benzoate ester derivative featuring a 2-amino group, a 4-methoxy substituent, and a 5-(3-morpholinopropoxy) chain. Its molecular formula is C₁₆H₂₄N₂O₅, with a molecular weight of 324.38 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the synthesis of quinazoline-based antitumor agents like gefitinib . The morpholine moiety and propoxy linker enhance its solubility and bioavailability, making it critical for drug development .

Properties

IUPAC Name

methyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-20-14-11-13(17)12(16(19)21-2)10-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJJAQKKQNIWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate typically involves several steps. One common method starts with the reaction of 2-amino-4-methoxybenzoic acid with 3-chloropropylmorpholine in the presence of a base to form the intermediate compound. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group results in the formation of aniline derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate involves its interaction with specific molecular targets. In the case of gefitinib synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate and related benzoate derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
This compound 2-amino, 4-methoxy, 5-(3-morpholinopropoxy) 324.38 Anticancer drug synthesis (gefitinib)
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile 2-amino, 4-methoxy, 5-(3-morpholinopropoxy), nitrile group 301.34 Intermediate for gefitinib synthesis
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate 2,4-dihydroxy, 3,6-dimethyl 210.19 α-Glucosidase inhibition
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate 1,3-benzoxazole ring, 2-aryl group ~280–320 (varies) Antimicrobial, antitumor activities
Methyl benzoate No substituents (parent compound) 136.15 Insecticidal fumigant

Key Observations :

  • Morpholine vs. Nitrile Groups: The replacement of the nitrile group in 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile with a benzoate ester in the target compound improves its reactivity in cyclization steps during gefitinib synthesis .
  • Bioactivity: Unlike methyl benzoate, which exhibits insecticidal properties, the target compound’s morpholine and amino groups confer specificity for antitumor applications .
  • Enzyme Inhibition : Methyl 2,4-dihydroxy-3,6-dimethyl benzoate shows α-glucosidase inhibitory activity due to hydroxyl and methyl groups, absent in the morpholine-containing target compound .

Biological Activity

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Amino Group : Enhances interaction with biological targets.
  • Methoxy Group : Increases lipophilicity, improving membrane permeability.
  • Morpholinopropoxy Group : Contributes to solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The mechanism involves:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells through cell cycle arrest.
  • Induction of Apoptosis : It promotes programmed cell death via pathways involving caspases and Bcl-2 family proteins, which are crucial in regulating apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study involving the NCI 60-cell line panel, the compound demonstrated growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types, indicating potent anticancer activity.

Cell Line GI50 (nM) Mechanism
U87 (Glioblastoma)200 ± 60G2/M phase arrest
BE (Neuroblastoma)18.9Induces apoptosis via caspase activation
SK (Various cancers)>300Cell cycle disruption

Case Studies

  • Study on Glioblastoma and Neuroblastoma :
    • A comparative analysis revealed that this compound was significantly more effective than standard chemotherapeutics in inducing apoptosis in resistant cell lines. The study reported a marked increase in apoptotic cells and cell cycle arrest in the G2/M phase after treatment with this compound.
  • Combination Therapy with Radiation :
    • In another investigation, the compound was combined with ionizing radiation, resulting in enhanced cytotoxicity. Less than 0.5% of cells retained reproductive integrity post-treatment, demonstrating its potential as a radiosensitizer.

Research Findings

Further studies have explored the pharmacological properties of this compound:

  • Hydrophobicity and Bioavailability : Increased hydrophobicity has been correlated with improved brain uptake after oral administration, suggesting its utility in treating central nervous system tumors.
  • Target Interaction Studies : Molecular docking studies indicate that the compound binds effectively to target proteins involved in cancer progression, which may explain its potent biological effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution (SN2) at the 5-position of the benzoate scaffold using 3-morpholinopropanol under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates like 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS 675126-27-9) are often generated first, followed by hydrolysis and esterification . Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for morpholinopropanol) can mitigate side products like over-alkylation. Purity is monitored via HPLC (≥98%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve the methoxy (-OCH₃), morpholine (N-CH₂), and amino (-NH₂) groups. For crystallographic confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement) is ideal, though the compound’s solubility may require co-crystallization with acetic acid . Mass spectrometry (ESI-MS) validates molecular weight (theoretical: 338.38 g/mol) and fragmentation patterns .

Q. What stability considerations are critical for handling and storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation products (e.g., hydrolysis of the morpholine ring) can be detected via TLC (silica gel, CH₂Cl₂/MeOH 9:1). Avoid prolonged exposure to acidic/basic conditions, which cleave the ester group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and how do these correlate with experimental spectroscopic data?

  • Methodological Answer : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, partial charges, and vibrational frequencies. Compare computed IR spectra with experimental FT-IR to validate morpholine ring puckering and hydrogen bonding. Discrepancies in amino group acidity (predicted vs. experimental pKa) may arise from solvent effects .

Q. What strategies are effective for analyzing contradictory solubility data between computational predictions and experimental results?

  • Methodological Answer : LogP predictions (e.g., XLogP3 ≈ 2.1) often underestimate experimental solubility in polar aprotic solvents (DMSO > DMF). Use Hansen solubility parameters and molecular dynamics simulations to model solvent interactions. Experimental discrepancies may arise from polymorphic forms or aggregation .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity (e.g., kinase inhibition)?

  • Methodological Answer : Replace the morpholine moiety with piperidine (lower steric bulk) or introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methoxy position. Test analogs in kinase inhibition assays (EGFR, HER2) using gefitinib as a reference. IC₃₀ values correlate with substituent electronic profiles .

Q. What experimental approaches resolve ambiguities in the compound’s metabolic pathways during in vitro ADME studies?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Major Phase I metabolites include O-demethylation (CYP2C19-mediated) and morpholine ring oxidation. Conflicting data on glucuronidation rates require UDPGA cofactor titration and recombinant UGT isoform screening .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) as a greener solvent. Catalytic methods (e.g., CeCl₃·7H₂O for esterification) reduce waste. Life-cycle assessment (LCA) metrics (E-factor, PMI) compare traditional vs. microwave-assisted routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.